Methyl 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzoate

Medicinal chemistry Kinase inhibitor design Regioisomer selectivity

Methyl 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzoate (CAS 2097900-81-5) is a synthetic small-molecule hybrid comprising a 4,6-dimethylpyrimidine ring linked via an ether bond to the 3-position of a piperidine scaffold, which in turn is connected through a carbonyl bridge to an ortho-methyl benzoate ester. The molecule has a molecular formula of C₂₀H₂₃N₃O₄, a molecular weight of 369.4 g/mol, a computed XLogP3 of 2.9, and a topological polar surface area of 81.6 Ų, and it contains one undefined stereocenter at the piperidine 3-position.

Molecular Formula C20H23N3O4
Molecular Weight 369.421
CAS No. 2097900-81-5
Cat. No. B2910146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzoate
CAS2097900-81-5
Molecular FormulaC20H23N3O4
Molecular Weight369.421
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=CC=C3C(=O)OC)C
InChIInChI=1S/C20H23N3O4/c1-13-11-14(2)22-20(21-13)27-15-7-6-10-23(12-15)18(24)16-8-4-5-9-17(16)19(25)26-3/h4-5,8-9,11,15H,6-7,10,12H2,1-3H3
InChIKeyROLCBVGFBCTNTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzoate (CAS 2097900-81-5): Structural Identity & Procurement Baseline


Methyl 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzoate (CAS 2097900-81-5) is a synthetic small-molecule hybrid comprising a 4,6-dimethylpyrimidine ring linked via an ether bond to the 3-position of a piperidine scaffold, which in turn is connected through a carbonyl bridge to an ortho-methyl benzoate ester [1]. The molecule has a molecular formula of C₂₀H₂₃N₃O₄, a molecular weight of 369.4 g/mol, a computed XLogP3 of 2.9, and a topological polar surface area of 81.6 Ų, and it contains one undefined stereocenter at the piperidine 3-position [1]. The 4,6-dimethylpyrimidin-2-yloxy substructure is a recognized pharmacophore that appears in FDA-approved endothelin receptor antagonists (e.g., ambrisentan), making the compound of potential interest for kinase and GPCR screening campaigns [2].

Why Regioisomeric or Para-Substituted Analogs Cannot Replace Methyl 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzoate (CAS 2097900-81-5)


Close structural analogs of CAS 2097900-81-5—including its direct regioisomer methyl 2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}benzoate (CAS 2034617-16-6) and the para-benzoate substituted variant methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate—share identical molecular formulae and nearly superimposable computed LogP and TPSA values yet differ in the spatial orientation of the pyrimidine nitrogen atoms and the methyl-substitution pattern relative to the piperidine ether linkage [1]. In the 4,6-dimethylpyrimidin-2-yloxy substructure of the target compound, the pyrimidine N1 and N3 nitrogens adopt a distinct hydrogen-bond-acceptor geometry that differs from the 2,6-dimethylpyrimidin-4-yloxy arrangement, potentially altering kinase hinge-region binding and selectivity profiles [2]. The ortho-benzoate ester connectivity further distinguishes it from para-substituted analogs that exhibit divergent conformational preferences in the piperidine-carbonyl-benzoate linker region. Procurement of a non-identical regioisomer or positional analog therefore risks invalidating SAR hypotheses and wasting screening resources on a compound that may display meaningfully different target engagement.

Quantitative Differentiation Evidence for Methyl 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzoate (CAS 2097900-81-5) vs. Closest Analogs


Regiochemical Differentiation: 4,6-Dimethylpyrimidin-2-yloxy vs. 2,6-Dimethylpyrimidin-4-yloxy Attachment

The target compound (CAS 2097900-81-5) bears the pyrimidinyl ether at the 2-position of the 4,6-dimethylpyrimidine ring (4,6-dimethylpyrimidin-2-yloxy), whereas its closest catalogued regioisomer (CAS 2034617-16-6) attaches the ether at the 4-position of a 2,6-dimethylpyrimidine (2,6-dimethylpyrimidin-4-yloxy) [1]. This regiochemical difference repositions the two pyrimidine nitrogen atoms relative to the piperidine ring: in the 2-yloxy isomer, N1 is proximal to the ether oxygen and N3 is distal; in the 4-yloxy isomer, both N1 and N3 are distal to the ether linkage. The computed molecular complexity for the target compound is 519 versus 529 for the 4-yloxy regioisomer, reflecting the different connectivity graph [1][2]. In kinase inhibitor design, the 2-aminopyrimidine or 2-oxypyrimidine motif is a privileged hinge-binding scaffold, and the 4,6-dimethyl substitution pattern can influence selectivity across the kinome by modulating steric complementarity with the gatekeeper residue pocket [3].

Medicinal chemistry Kinase inhibitor design Regioisomer selectivity

Computed Lipophilicity (XLogP3 = 2.9) Positions the Compound in the Optimal Drug-Like Range for Cell Permeability

The target compound has a computed XLogP3 of 2.9, placing it within the optimal lipophilicity range (1–4) associated with favorable cell permeability and aqueous solubility balance [1]. This value is identical to that of the 4-yloxy regioisomer (CAS 2034617-16-6, XLogP3 = 2.9), but the target compound's ortho-benzoate ester geometry produces a distinct three-dimensional shape that may influence passive membrane permeation and efflux pump recognition [1][2]. The topological polar surface area (TPSA) of 81.6 Ų is below the 140 Ų threshold associated with poor oral absorption and below the 90 Ų threshold for good blood-brain barrier penetration, indicating potential CNS accessibility [3]. The absence of hydrogen-bond donors (HBD = 0) combined with six hydrogen-bond acceptors (HBA = 6) yields an HBA/HBD ratio that favors passive diffusion over active transport mechanisms.

Drug-likeness ADME prediction Lipophilicity

Undefined Stereocenter at Piperidine 3-Position Enables Enantiomer Resolution for Selectivity Profiling

The target compound contains exactly one undefined stereocenter at the piperidine 3-position (the carbon bearing the 4,6-dimethylpyrimidin-2-yloxy substituent), as documented in its PubChem record (Defined Atom Stereocenter Count = 0; Undefined Atom Stereocenter Count = 1) [1]. This feature is shared with the regioisomer CAS 2034617-16-6 [2]. The racemic nature of the commercially supplied material provides an opportunity for chiral chromatographic resolution into individual (R)- and (S)-enantiomers, which is not possible for analogs lacking this stereocenter (e.g., achiral piperidine-4-yloxy or piperazine-linked variants). Enantiomeric pairs of piperidine-containing kinase inhibitors have been shown to exhibit differential target selectivity; for example, enantiomers of piperidinyl-pyrimidine PI3K inhibitors can display >10-fold differences in isoform selectivity [3]. A researcher procuring the racemate can generate matched enantiomer pairs for internal SAR deconvolution, a capability that simpler achiral building-block analogs cannot offer.

Stereochemistry Chiral resolution Enantioselective screening

Ortho-Benzoate Ester Geometry Distinguishes from Para-Substituted Analogs in Conformational Space

The target compound features an ortho-methyl benzoate ester (ester at the 2-position of the phenyl ring relative to the carbonyl-piperidine attachment), whereas several commercially available close analogs adopt the para-substitution pattern (e.g., methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate) [1]. This ortho vs. para distinction alters the dihedral angle profile between the benzoate phenyl ring and the piperidine carbonyl group, which in turn affects the overall molecular shape and the spatial relationship between the ester moiety and the pyrimidine ring. Ortho-substituted benzoate esters introduce greater steric congestion near the amide bond, which can restrict rotational freedom compared to para-substituted analogs and influence the compound's bound conformation when engaging a protein target [2]. The 5 rotatable bonds in the target compound (identical to the regioisomer) do not fully capture these conformational restrictions imposed by ortho-substitution [1][3].

Conformational analysis Scaffold geometry ortho vs. para substitution

The 4,6-Dimethylpyrimidin-2-yloxy Group Is a Privileged Pharmacophore Validated in FDA-Approved and Clinical-Stage Therapeutics

The 4,6-dimethylpyrimidin-2-yloxy substructure present in the target compound is a validated pharmacophore found in ambrisentan (CAS 177036-94-1), an FDA-approved selective endothelin type-A (ETₐ) receptor antagonist with a Kᵢ of 1 nM for ETₐ and approximately 200-fold selectivity over ETB (Kᵢ = 195 nM) . The same substructure appears in LU 302872, a mixed ETₐ/ETB antagonist with oral activity in preclinical models [1]. In the kinase inhibitor field, 2,4-disubstituted pyrimidines are extensively validated as ATP-competitive hinge-binding motifs, with the 4,6-dimethyl substitution pattern providing steric discrimination at the gatekeeper residue [2]. The target compound incorporates this validated 4,6-dimethylpyrimidin-2-yloxy group within a distinct piperidine-ortho-benzoate scaffold architecture not present in ambrisentan or LU 302872, offering a novel chemotype for screening against targets where this pharmacophore has proven productive. Importantly, analogs lacking the 4,6-dimethyl substitution (e.g., unsubstituted pyrimidin-2-yloxy derivatives) lose this steric discrimination element.

Privileged scaffold Endothelin receptor Kinase inhibitor pharmacophore

Recommended Research Applications for Methyl 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzoate (CAS 2097900-81-5) Based on Structural Differentiation Evidence


Kinase Selectivity Panel Screening Leveraging the 4,6-Dimethylpyrimidin-2-yloxy Hinge-Binding Pharmacophore

The 4,6-dimethylpyrimidin-2-yloxy group positions the compound as a candidate for broad kinome selectivity profiling, particularly against lipid kinases (PI3K family) and serine/threonine kinases (Pim family), where 2-substituted pyrimidines are established ATP-competitive scaffolds [1]. The ortho-benzoate ester and piperidine linker provide vectors for scaffold hopping that are distinct from classical morpholino-pyrimidine PI3K inhibitors (e.g., PI-103, GDC-0941). Researchers should prioritize screening against PI3Kδ, PI3Kβ, Pim-1, and Pim-2 isoforms, as structurally related compounds in public databases (BindingDB entries with the dimethylpyrimidine-piperidine substructure) show nanomolar-range activity against these targets [2]. The racemic nature of the compound (one undefined stereocenter) enables post-screening enantiomer resolution to deconvolute stereospecific activity.

GPCR Antagonist Screening Informed by Endothelin Receptor Pharmacophore Similarity

The 4,6-dimethylpyrimidin-2-yloxy group is the core pharmacophore of the FDA-approved ETₐ-selective antagonist ambrisentan (Kᵢ ETₐ = 1 nM, ~200-fold selectivity over ETB) . Although the target compound replaces ambrisentan's diphenylpropionic acid moiety with a piperidine-ortho-benzoate scaffold, the conserved pyrimidine-ether motif makes it a viable candidate for screening against endothelin receptors and related class A GPCRs where lipophilic basic pharmacophores are productive. Researchers investigating cardiovascular or fibrotic disease targets may find that the distinct scaffold architecture provides differentiated off-target profiles compared to the diphenylpropionic acid series.

Chemical Biology Probe Development Exploiting Chiral Resolution for Target Deconvolution

The single undefined stereocenter at the piperidine 3-position (PubChem: Undefined Atom Stereocenter Count = 1) makes the commercially supplied racemate amenable to chiral HPLC resolution into pure (R)- and (S)-enantiomers [3]. This capability enables a matched molecular pair analysis where enantiomer pairs serve as mutual negative controls—one enantiomer may engage the target while the other does not, providing a powerful tool for target identification via affinity-based proteomics or cellular thermal shift assays (CETSA). Analogs lacking stereocenters (e.g., achiral piperidine-4-substituted or piperazine-linked variants) cannot support this deconvolution strategy.

Fragment-Based/Ligand-Efficiency-Optimized Lead Generation with Favorable Physicochemical Parameters

With a molecular weight of 369.4 g/mol, XLogP3 of 2.9, TPSA of 81.6 Ų, and zero hydrogen-bond donors, the compound occupies a favorable region of drug-like chemical space that balances permeability and solubility [3]. These properties make it suitable as a starting point for fragment- or ligand-efficiency-based lead optimization programs where maintaining favorable ADME parameters during potency improvements is critical. The 5 rotatable bonds provide moderate conformational flexibility without incurring the excessive entropic penalty associated with highly flexible leads. The ortho-benzoate ester also serves as a metabolically labile handle that can be replaced with bioisosteres during optimization.

Quote Request

Request a Quote for Methyl 2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.